molecular formula C22H18FNO3S B11305405 6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11305405
M. Wt: 395.4 g/mol
InChI Key: XEYOHVDLLZBDPC-UHFFFAOYSA-N
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Description

6-Ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic coumarin derivative with a chromen-4-one core modified at three key positions:

  • Position 3: A 4-methyl-1,3-thiazol-2-yl group, providing a heterocyclic aromatic system that may enhance π-π stacking interactions in biological targets.
  • Position 6: An ethyl group, increasing lipophilicity compared to unsubstituted coumarins.
  • Position 7: A 4-fluorobenzyloxy substituent, introducing electron-withdrawing fluorine atoms that influence electronic distribution and steric bulk .

This compound’s design leverages structural features associated with bioactive coumarins, such as enzyme inhibition and receptor binding, while optimizing substituents for improved pharmacokinetic properties .

Properties

Molecular Formula

C22H18FNO3S

Molecular Weight

395.4 g/mol

IUPAC Name

6-ethyl-7-[(4-fluorophenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H18FNO3S/c1-3-15-8-17-20(9-19(15)26-10-14-4-6-16(23)7-5-14)27-11-18(21(17)25)22-24-13(2)12-28-22/h4-9,11-12H,3,10H2,1-2H3

InChI Key

XEYOHVDLLZBDPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC=C(C2=O)C4=NC(=CS4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form 4H-chromen-4-one.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a nucleophilic substitution reaction using 4-methyl-1,3-thiazole and an appropriate leaving group on the chromenone core.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through an etherification reaction, where the hydroxyl group on the chromenone core reacts with 4-fluorobenzyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For example:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

    Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related coumarin derivatives (Table 1), focusing on substituent variations and their implications:

Compound Name Substituents Key Properties/Activities Reference
Target Compound : 6-Ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one - 3: 4-methylthiazole
- 6: Ethyl
- 7: 4-Fluorobenzyloxy
Enhanced lipophilicity; potential for improved membrane permeability and target binding
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17) - 6: Thiazolo-isoxazole-amino
- 2: Methyl
Reduced solubility due to bulky thiazolo-isoxazole; activity in kinase inhibition
6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazinyl)methyl]chromen-4-one - 3: Benzimidazole
- 7: Hydroxy
- 8: Piperazinylmethyl
Polar hydroxy group limits lipophilicity; piperazinylmethyl may enhance solubility
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one - 3: Benzothiazole
- 7: Trifluoromethylbenzyloxy
- 2: Methyl
Higher electron-withdrawing effect (CF₃ vs. F); increased steric hindrance
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one (Scopoletin analog) - 3: 4-Hydroxyphenyl
- 6: Methoxy
- 7: Hydroxy
High polarity limits membrane permeability; weak inhibitory activity in cancer models

Key Observations :

Substituent Effects on Lipophilicity: The target compound’s ethyl and 4-fluorobenzyloxy groups increase logP compared to polar analogs like scopoletin derivatives, favoring passive diffusion across biological membranes . In contrast, hydroxy or methoxy substituents (e.g., scopoletin) reduce lipophilicity, correlating with lower activity in 7,12-dimethylbenz(a)anthracene (DMBA)-induced carcinogenesis models .

Bulkier substituents (e.g., benzothiazole in ’s compound) may reduce binding pocket accessibility but enhance selectivity .

Fluorine vs. Other Halogens :

  • The 4-fluorobenzyloxy group balances electronegativity and steric bulk. Compounds with trifluoromethylbenzyloxy () exhibit stronger electron-withdrawing effects, which could alter binding kinetics but increase metabolic stability .

Biological Activity Trends: Coumarins with non-polar substituents (e.g., ethyl, benzyloxy) show stronger inhibition of DMBA-induced neoplasia compared to polar derivatives (e.g., umbelliferone, scopoletin) . The absence of protic groups (e.g., -OH) in the target compound aligns with ’s structure-activity relationship, where hydroxy groups abolish inhibitory capacity in benzo(a)pyrene models .

Research Findings and Implications

  • Synthetic Accessibility : The 4-fluorobenzyloxy group in the target compound can be introduced via nucleophilic substitution using 4-fluorobenzyl bromide under basic conditions, a method demonstrated in for analogous compounds .

Biological Activity

The compound 6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a novel chromone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

This compound features a chromone backbone with specific substitutions that may enhance its biological properties. The presence of a thiazole ring and a fluorobenzyl ether moiety suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to 6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazole derivatives have been noted for their antimicrobial properties. For instance, studies have shown that modifications in the thiazole ring can lead to enhanced activity against various pathogens, including bacteria and fungi .
  • Anticancer Properties : Chromone derivatives are known for their anticancer activities. The presence of electron-withdrawing groups, such as fluorine in the benzyl moiety, can significantly influence the cytotoxicity of these compounds against cancer cell lines. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. This suggests that the compound may have potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies for thiazole-containing compounds indicate that:

  • Substituents on the thiazole ring play a crucial role in modulating biological activity.
  • Electron-withdrawing groups , such as fluorine, enhance the potency of these compounds by increasing their electrophilicity, which may improve interactions with biological targets .

Case Studies

Several studies have explored the biological activity of compounds structurally related to 6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one :

  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing significant antimalarial activity with low cytotoxicity in mammalian cell lines. These findings suggest that similar modifications could enhance the efficacy of the target compound against malaria .
  • Antiviral Activity : Research on quinoxaline derivatives containing thiazole moieties demonstrated antiviral properties against hepatitis C virus (HCV). The introduction of specific functional groups was found to optimize antiviral potency while maintaining safety profiles .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial5.0
Compound BAnticancer12.0
Compound CAnti-inflammatory8.5
Compound DAntiviral15.0

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